molecular formula C12H16N2OS2 B8682304 3-(Cyclohexylmethoxy)-5-(methylsulfanyl)-1,2-thiazole-4-carbonitrile CAS No. 651305-70-3

3-(Cyclohexylmethoxy)-5-(methylsulfanyl)-1,2-thiazole-4-carbonitrile

Cat. No.: B8682304
CAS No.: 651305-70-3
M. Wt: 268.4 g/mol
InChI Key: NVWPVXMCGITNID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Cyclohexylmethoxy)-5-(methylsulfanyl)-1,2-thiazole-4-carbonitrile is a useful research compound. Its molecular formula is C12H16N2OS2 and its molecular weight is 268.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

651305-70-3

Molecular Formula

C12H16N2OS2

Molecular Weight

268.4 g/mol

IUPAC Name

3-(cyclohexylmethoxy)-5-methylsulfanyl-1,2-thiazole-4-carbonitrile

InChI

InChI=1S/C12H16N2OS2/c1-16-12-10(7-13)11(14-17-12)15-8-9-5-3-2-4-6-9/h9H,2-6,8H2,1H3

InChI Key

NVWPVXMCGITNID-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C(=NS1)OCC2CCCCC2)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-hydroxy-5-methylsulfanyl-isothiazole-4-carbonitrile (10 g, 58 mmol) is dissolved in anhydrous THF (200 mL). Cyclohexylmethanol (11 mL, 87.1 mmol) and diphenyl-2-pyridyl-phosphine (30.5 g, 116 mmol) are added to the solution. Diazenedicarboxylic acid bis(N′-methylpiperazide) (32.7 g, 116 mmol) is slurried in anhydrous THF (200 mL) and added dropwise over 1 hour to the reaction. The reaction is stirred at room temp. for 3 days and then diluted with water and extracted with EtOAc (100 mL×3). The combined organics are then dried over magnesium sulfate, filtered and concentrated in vacuo. Chromatography (20% EtOAc/hexane) followed by a second chromatography (10% EtOAc/hexane) provides 3 (7.3 g, 52%). 1H NMR (d6 DMSO): δ 4.18 (2H, d, J=6.3 Hz), 2.76 (3H, s), 1.64–1.81 (6H, m), 1.16–1.27 (3H, m), 1.00–1.13 (2H, m).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step Two
Quantity
30.5 g
Type
reactant
Reaction Step Two
Quantity
32.7 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Yield
52%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.